Calcein Orange™ (sodium salt)

Multicolor flow cytometry Fluorescence microscopy Live-cell multiplex assays

Researchers requiring a membrane-impermeant viability dye compatible with GFP-expressing cells face spectral overlap issues with traditional calceins. Calcein Orange™ (sodium salt) provides the exact solution with its red-shifted emission (545-550 nm) and esterase-independent fluorescence. - Enables GFP-compatible viability staining without fluorescence compensation. - Directly fluorescent for encapsulation controls and liposome leakage assays. - Serves as essential calibration control for its diacetate counterpart (Cat. No. 22009).

Molecular Formula
Molecular Weight 939.1
Cat. No. B1164574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcein Orange™ (sodium salt)
Molecular Weight939.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcein Orange™ Sodium Salt: Spectral Properties & Specifications


Calcein Orange™ (sodium salt) is a membrane-impermeant fluorescent dye belonging to the calcein family of fluorophores. It functions as an orange-emitting variant of the green fluorophore calcein, with a molecular weight of 939.1 and a purity specification of ≥90% . The compound displays excitation/emission maxima of approximately 525–531/545–550 nm in aqueous solution, positioning its spectral output within the orange region of the visible spectrum . As the sodium salt form, it exhibits water solubility and does not require esterase-mediated hydrolysis for fluorescence activation, distinguishing it from its cell-permeant diacetate counterpart . The compound is supplied as a solid requiring storage at -20°C with protection from light, and is soluble in DMSO for stock solution preparation .

Orange emission (Ex/Em ~531/545 nm) compatible with GFP co-detection
Membrane-impermeant, pre-fluorescent sodium salt – no esterase activation required
Supplied as solid; DMSO-soluble for stock preparation

Calcein AM vs. Calcein Orange™: Why Substitution Fails


Generic substitution between calcein-family dyes is not scientifically valid due to fundamental differences in membrane permeability and spectral characteristics. Calcein AM (acetoxymethyl ester) is a hydrophobic, cell-permeant probe that passively diffuses across intact plasma membranes and requires intracellular esterase cleavage to generate fluorescent calcein . In contrast, Calcein Orange™ sodium salt is a membrane-impermeant, pre-fluorescent dye that cannot cross intact lipid bilayers, making it functionally distinct for assays where compartmental exclusion is essential . Furthermore, the spectral divergence between Calcein Orange™ (Ex/Em ~531/545 nm) and Calcein AM (Ex/Em ~501/521 nm) precludes interchangeable use in multicolor panels due to channel overlap constraints . Procuring a generic calcein preparation without verifying the specific salt form and spectral output risks experimental failure in membrane integrity assays, liposome encapsulation studies, and multiplexed flow cytometry workflows.

Calcein AM (generic substitute)
Cell-permeant, requires intracellular esterase cleavage; excitation/emission ~501/521 nm overlaps with GFP
Calcein Orange™ sodium salt (target)
Membrane-impermeant, directly fluorescent; ~531/545 nm emission resolves GFP channel conflict
Differences in membrane permeability, esterase dependence, and spectral position may limit direct substitution. Verify assay requirements before switching.

Calcein Orange™ Sodium Salt: Evidence-Based Comparison


Red-Shifted Spectrum Enables GFP Multiplexing

Calcein Orange™ diacetate (the cell-permeant precursor that hydrolyzes to Calcein Orange™ sodium salt intracellularly) exhibits excitation/emission maxima of 531/545 nm, representing a 30 nm red shift in excitation and a 24 nm red shift in emission relative to standard Calcein AM (501/521 nm) . Calcein Blue AM (354/441 nm) provides an alternative violet-excited option . This spectral separation enables the use of Calcein Orange™ in combination with GFP-expressing cells, which is not possible with Calcein AM due to complete spectral overlap .

Red-shifted spectrum vs. Calcein AM
Head-to-head
30 nm red shift excitation 24 nm red shift emission
May support simultaneous viability and GFP detection
Source: manufacturer application data
Multicolor flow cytometry Fluorescence microscopy Live-cell multiplex assays

Superior Long-Term Cytocompatibility vs. Calcein AM

In Jurkat cells subjected to continuous dye loading, Calcein Orange™ (applied as Calcein Orange™ diacetate) demonstrated minimal cytotoxicity after 2 weeks (14 days) of exposure, whereas cells loaded with the same concentration of Calcein AM became fully apoptotic/necrotic after only 3 days . This represents an approximately 4.7-fold longer tolerable exposure window.

Cytocompatibility vs. Calcein AM
Head-to-head
>4.7× longer tolerable exposure
May reduce probe-induced cytotoxicity in long-term assays
Jurkat cells, 2–5 µM, 2-week continuous loading
Cell viability assays Long-term cell tracking Cytotoxicity screening

Esterase-Independent Fluorescence for Impermeant Assays

Calcein Orange™ sodium salt is intrinsically fluorescent without requiring enzymatic activation, whereas Calcein AM is non-fluorescent until hydrolyzed by intracellular esterases . The sodium salt form is membrane-impermeant, with a molecular weight of 939.1 that precludes passive diffusion across intact lipid bilayers .

Esterase-independent fluorescence
Class-level inference
Membrane-impermeant, directly fluorescent (no enzymatic activation)
Provides esterase-independent viability control for impermeant assays
MW 939.1; product specifications from Cayman/AAT Bioquest
Membrane integrity assays Liposome encapsulation Cell lysis controls

Liposome Encapsulation & Membrane Studies

Calcein Orange™ has been specifically cited in peer-reviewed literature for entrapment in liposomes and similar vesicles to study membrane characteristics . The sodium salt form is directly amenable to encapsulation without requiring post-loading enzymatic conversion, a methodological constraint inherent to AM ester probes.

Liposome encapsulation suitability
Supporting evidence
Validated for liposome entrapment; direct aqueous encapsulation without esterase conversion
May support encapsulation protocols and membrane fusion studies
Published vesicle studies; sodium salt form avoids AM ester limitations
Liposome research Membrane fusion assays Drug delivery systems

Calcein Orange™ Sodium Salt: Validated Applications


GFP Co-Detection in Multicolor Flow Cytometry

When experimental designs incorporate GFP-expressing cells or GFP-tagged proteins, Calcein AM cannot be used for viability staining due to complete spectral overlap with the GFP channel . Calcein Orange™ resolves this limitation via its red-shifted emission profile (545–550 nm vs GFP ~509 nm), enabling simultaneous viability assessment and GFP signal detection in the same sample without fluorescence compensation or channel spillover . This scenario is particularly relevant for laboratories performing immune cell phenotyping, transfection efficiency analysis, or stem cell differentiation studies where GFP is a standard reporter.

Long-Term Live-Cell Tracking

For experiments requiring continuous fluorescence monitoring over multiple days—such as cell proliferation assays, migration studies, or extended drug response profiling—Calcein AM exhibits significant cytotoxicity that induces apoptosis within 3 days of loading . Calcein Orange™ (via its diacetate precursor) maintains minimal cytotoxicity for up to 2 weeks under identical conditions, providing a 4.7-fold longer experimental window . This differential is critical for longitudinal studies where probe-induced cell death would otherwise confound biological interpretation of viability, proliferation, or treatment response data.

Liposome Encapsulation and Membrane Integrity Assays

In applications requiring entrapment of a fluorescent probe within liposomes, vesicles, or other sealed compartments for leakage or fusion studies, membrane-impermeant dyes are essential . Calcein Orange™ sodium salt is directly fluorescent and membrane-impermeant by design, enabling straightforward aqueous encapsulation without the post-loading enzymatic activation required for AM esters . This property makes it suitable for quantifying membrane fusion events, assessing pore-forming toxin activity, or characterizing drug delivery vehicle stability, where dye leakage from the encapsulated compartment serves as a quantitative readout.

Esterase-Independent Controls for AM Ester Assays

When using Calcein Orange™ diacetate (a cell-permeant, esterase-dependent viability probe), the corresponding sodium salt serves as an essential experimental control . The sodium salt's esterase-independent fluorescence allows researchers to calibrate fluorescence intensity measurements, normalize for instrument variability, and verify that observed signals arise specifically from intracellular esterase activity rather than passive dye accumulation. For assay development and validation workflows, procurement of both the diacetate (Cat. No. 22009) and sodium salt (Cat. No. 22008) forms ensures proper experimental controls are in place .

Application
Selection Property
Validation Focus
GFP co-detection flow cytometry
Red-shifted orange emission
Spectral separation from GFP channel
Long-term live-cell tracking
Extended cytocompatibility profile
Cytotoxicity under prolonged dye loading
Liposome encapsulation & membrane integrity
Membrane-impermeant, pre-fluorescent
Dye retention in encapsulated compartments
Esterase-independent controls for AM ester assays
Esterase-independent fluorescence
Fluorescence calibration without enzymatic activation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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